molecular formula C25H23NO5 B1337303 (S)-Benzyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxypropanoate CAS No. 73724-46-6

(S)-Benzyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxypropanoate

Cat. No. B1337303
CAS RN: 73724-46-6
M. Wt: 417.5 g/mol
InChI Key: GXJVEJVEJKIXCH-QHCPKHFHSA-N
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Description

(S)-Benzyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxypropanoate, also known as BFMHP, is a compound of interest in the field of synthetic organic chemistry. BFMHP is a derivative of benzyl alcohol, and its synthesis involves the reaction of benzyl alcohol with fluoren-9-ylmethoxycarbonylamine. BFMHP is of interest due to its potential applications in scientific research, as well as its potential advantages and limitations in laboratory experiments.

Scientific Research Applications

  • Solid-Phase Syntheses of β-Peptides : Šebesta and Seebach (2003) describe the preparation of N-Fmoc-protected β2-homoamino acids, which are key components for solid-phase syntheses of β-peptides. These amino acids are prepared using a diastereoselective amidomethylation process and are suitable for large-scale production, indicating their potential application in peptide synthesis (Šebesta & Seebach, 2003).

  • Synthesis of Enantiomerically Pure N-Fmoc-Protected β-Amino Acids : Ellmerer-Müller et al. (1998) report the high-yield, two-step synthesis of enantiomerically pure N-Fmoc-protected β-amino acids from commercially available Fmoc α-amino acids using the Arndt-Eistert protocol. This demonstrates the compound's utility in producing β-amino acids, which are valuable in various chemical syntheses (Ellmerer-Müller et al., 1998).

  • Chemo-Selective Properties in Synthetic Chemistry : Teng et al. (2013) discuss the synthesis of 9-aryl-fluorenes from triarylcarbinols, highlighting the influence of substituents on the aryl rings due to electronic and conjugated effects. This study exemplifies the versatile application of fluorene derivatives in synthetic chemistry, particularly in the formation of complex organic compounds (Teng et al., 2013).

  • Liquid Crystallinity Studies : Yamamoto et al. (2005) explored the liquid crystalline properties of 2-fluorenyl 4-alkylbenzoates. They compared these properties with biphenyl homologues, investigating different substituents' effects on the liquid crystallinity. This research indicates the potential application of fluorene derivatives in materials science, particularly in the field of liquid crystals (Yamamoto et al., 2005).

  • Surfactants for Carbon Nanotubes : Cousins et al. (2009)

utilized N-Fluorenyl-9-methoxycarbonyl-protected amino acids as surfactants for carbon nanotubes. Their study not only modeled the interactions between these surfactants and nanotubes using quantum mechanical computations but also converted them into enzymatically activated surfactants. This resulted in on-demand homogeneous aqueous nanotube dispersions, highlighting a novel application in nanotechnology and materials science (Cousins et al., 2009).

properties

IUPAC Name

benzyl (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO5/c27-14-23(24(28)30-15-17-8-2-1-3-9-17)26-25(29)31-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23,27H,14-16H2,(H,26,29)/t23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXJVEJVEJKIXCH-QHCPKHFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)[C@H](CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101173017
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-serine phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101173017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

417.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Benzyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxypropanoate

CAS RN

73724-46-6
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-serine phenylmethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73724-46-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-serine phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101173017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Cossette - 2012 - library-archives.canada.ca
Caseinolytic protease (ClpP) is a cylindrical protease forming the core of protein degradation machinery in eubacteria. ClpP is tightly regulated and is nonfunctional without …
Number of citations: 4 library-archives.canada.ca

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